

# Spectroscopic Profile of 4,4-Dimethyl-2-pentanol: A Technical Guide

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## Compound of Interest

Compound Name: 4,4-Dimethyl-2-pentanol

Cat. No.: B1594796

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **4,4-Dimethyl-2-pentanol**, a secondary alcohol of interest in various chemical research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4,4-Dimethyl-2-pentanol**, providing a quick reference for researchers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.8	m	1H	H-2 (CH-OH)
~1.5	s	1H	OH
~1.3	m	2H	H-3 (CH <sub>2</sub> )
~1.15	d	3H	H-1 (CH <sub>3</sub> )
0.88	s	9H	H-5 & (CH <sub>3</sub> ) <sub>2</sub> -C4

Solvent: CDCl<sub>3</sub>. Instrument Frequency: Not specified in the available data.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
~68	C-2 (CH-OH)
~53	C-3 (CH <sub>2</sub> )
~32	C-4 (quaternary C)
~29	C-5 & (CH <sub>3</sub> ) <sub>2</sub> -C4
~24	C-1 (CH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>. Instrument Frequency: Not specified in the available data.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
~2950	Strong	C-H stretch (alkane)
~1365	Medium	C-H bend (gem-dimethyl)
~1100	Strong	C-O stretch (secondary alcohol)

## Mass Spectrometry (MS)

m/z	Relative Intensity	Proposed Fragment
116	Low	$[M]^+$ (Molecular Ion)
101	Moderate	$[M - CH_3]^+$
57	100% (Base Peak)	$[C(CH_3)_3]^+$
45	High	$[CH_3CHOH]^+$
41	Moderate	$[C_3H_5]^+$

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized and may be adapted based on the specific instrumentation and experimental goals.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **4,4-Dimethyl-2-pentanol** (approximately 5-10 mg) is dissolved in about 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Data Acquisition:**
  - $^1H$  NMR: The proton NMR spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). A sufficient number of scans are signal-averaged to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used. For identification of the hydroxyl proton, a "D<sub>2</sub>O shake" experiment can be performed. A drop of deuterium oxide is added to the NMR tube, the tube is shaken, and the spectrum is re-acquired. The peak corresponding to the O-H proton will disappear or significantly decrease in intensity.
  - $^{13}C$  NMR: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to  $^1H$  NMR to ensure quantitative data for all carbon environments, including quaternary carbons.

- **Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** As **4,4-Dimethyl-2-pentanol** is a liquid, a neat sample can be analyzed directly.
  - **Attenuated Total Reflectance (ATR):** A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
  - **Transmission (Salt Plates):** A drop of the neat liquid is placed between two infrared-transparent salt plates (e.g., NaCl or KBr) to create a thin film.
- **Data Acquisition:** A background spectrum of the empty ATR crystal or clean salt plates is recorded. The sample is then placed on the crystal or between the plates, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber ( $\text{cm}^{-1}$ ).

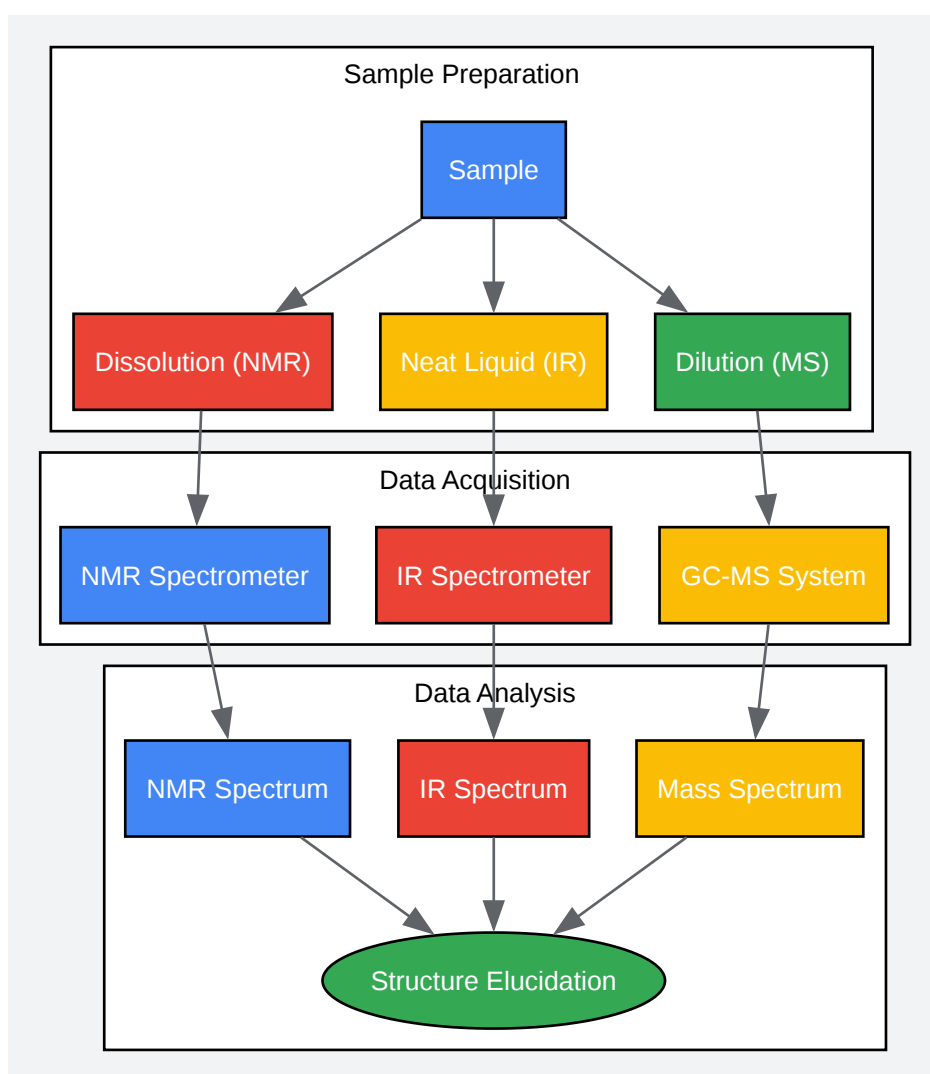
## Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis of a volatile liquid like **4,4-Dimethyl-2-pentanol**. A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
- **Gas Chromatography (GC):** The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities and the solvent.
- **Ionization:** As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate charged fragments.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus  $m/z$ .

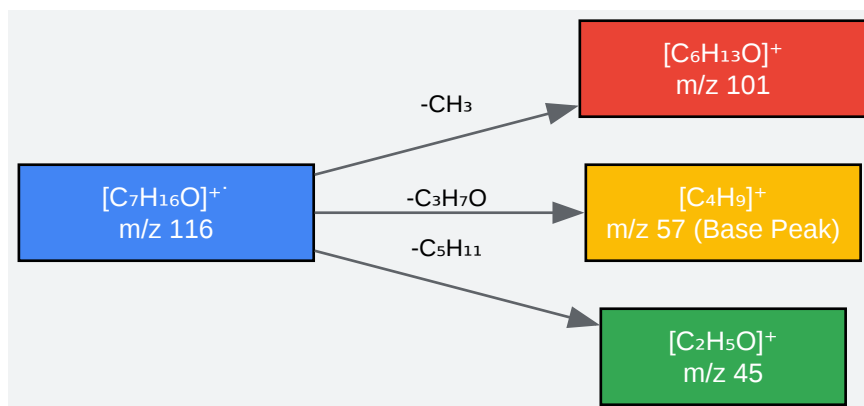
## Visualizations

The following diagrams illustrate key experimental workflows and relationships in the spectroscopic analysis of **4,4-Dimethyl-2-pentanol**.



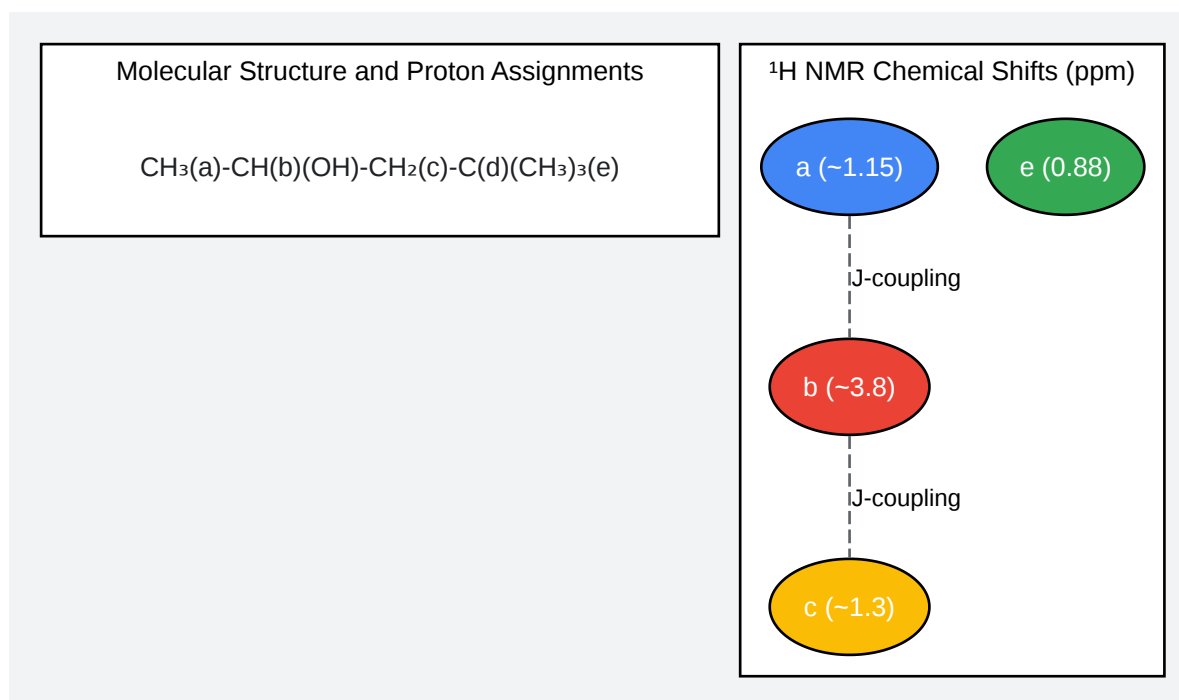
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Caption: General workflow for spectroscopic analysis of **4,4-Dimethyl-2-pentanol**.



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Caption: Key fragmentation pathways of **4,4-Dimethyl-2-pentanol** in Mass Spectrometry.



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Caption: Simplified  $^1H$  NMR correlations for **4,4-Dimethyl-2-pentanol**.

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